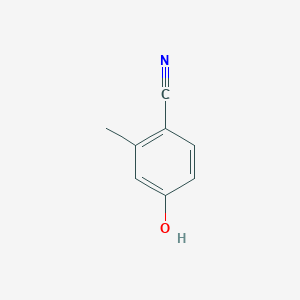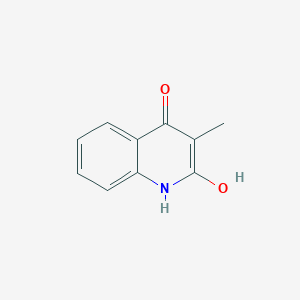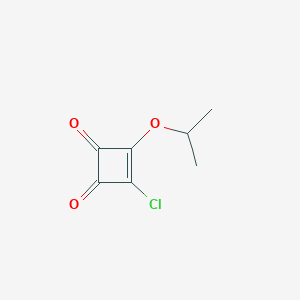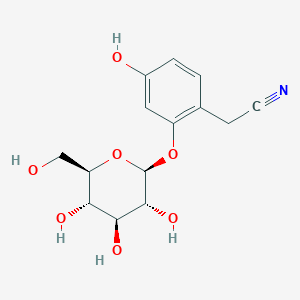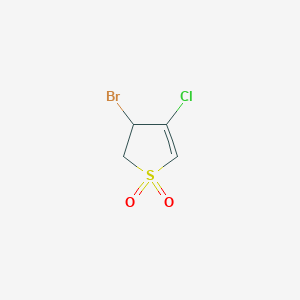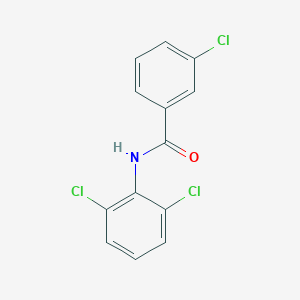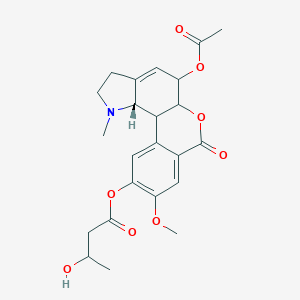![molecular formula C7H5BrClN3S B169281 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 183274-54-6](/img/structure/B169281.png)
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C5H4BrClN2S . It has a molecular weight of 239.52 . The IUPAC name for this compound is 5-bromo-2-chloro-4-(methylsulfanyl)pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF gave 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2 (3 H)-thione . This compound was then alkylated at the sulfur atom with various alkyl halides in the presence of Et N .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrClN2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 . The SMILES representation is CSC1=NC=C(C(=N1)Cl)Br .Chemical Reactions Analysis
While specific reactions involving 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine are not available, related compounds have been used in various chemical reactions. For example, displacement of the sulfone with formylated aniline using NaH in THF proceeded in good yield .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C . The predicted boiling point is approximately 346.1°C at 760 mmHg , and the predicted density is approximately 1.8 g/cm^3 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has been a significant compound in the synthesis of various nucleoside derivatives. Hinshaw et al. (1969) demonstrated its utility in producing derivatives related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. This process involved treatment with N-bromoacetamide, leading to a series of nucleophilic displacement reactions, highlighting its versatility in chemical synthesis (Hinshaw, Gerster, Robins, & Townsend, 1969).
Antiviral Research
In the field of antiviral research, the compound has been used to develop derivatives with potential antiviral activities. Saxena et al. (1988) explored its transformation into various derivatives, including some showing activity against human cytomegalovirus, although their efficacy was limited by cytotoxicity (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Functionalized Base Derivatives
Rosemeyer (2007) conducted a study focusing on the regioselective N-alkylation of this compound, leading to the synthesis of functionalized base derivatives of the nucleoside antibiotic Tubercidin. This research demonstrates the compound's role in creating structurally complex molecules with potential biological significance (Rosemeyer, 2007).
Heterocyclic System Development
Dodonova et al. (2010) used this compound in the synthesis of densely substituted methyl pyrrolopyrimidine carboxylates. Their work led to the development of a novel heterocyclic system, highlighting the compound’s role in creating new molecular structures for further research (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye damage, may cause respiratory irritation, and causes skin irritation . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .
Propriétés
IUPAC Name |
5-bromo-4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3S/c1-13-7-11-5(9)4-3(8)2-10-6(4)12-7/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLCBZWHQZHRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=CN2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



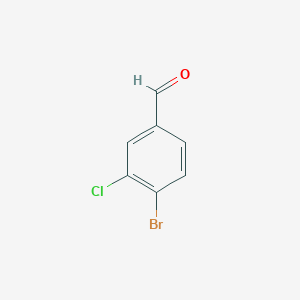

![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
